Home > Products > Screening Compounds P26677 > [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid - 1225134-66-6

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Catalog Number: EVT-1683897
CAS Number: 1225134-66-6
Molecular Formula: C13H11FN2O4
Molecular Weight: 278.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid []

Relevance: This compound exhibits significant structural similarity to [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid. Both compounds possess a pyridazin-1(6H)-one core, with an acetic acid substituent at the 1-position. The key difference lies in the substituent at the 3-position of the pyridazinone ring: a 2-fluoro-4-methoxyphenyl group in the target compound and a phenyl group in the related compound. []

2. (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate []

Compound Description: This compound serves as a precursor in synthesizing pyrrolo[2,3-c]pyridazines, specifically, methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. []

Relevance: While structurally distinct from [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, this compound highlights the synthetic versatility of the pyridazinone scaffold. Both compounds share a pyridazinone ring, though with different substitution patterns. The research on this compound illustrates how modifications to the pyridazinone ring system can lead to diverse heterocyclic structures. []

3. 2-[7-fluoro-4-(3-iodoprop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (B2055) []

Compound Description: B2055 is an N-phenylphthalimide compound recognized for its potent protox-inhibiting herbicidal activity. []

Relevance: Although belonging to a different chemical class, B2055 shares some structural motifs with [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid. Both compounds feature a benzene ring with halogen and oxygen substituents. The research on B2055 emphasizes the potential of exploring diverse heterocyclic frameworks, including those with phthalimide and benzoxazinone units, for developing biologically active compounds. []

4. 6-fluoro-7-(4-methylpiperazin-1-yl)-8,1-(sulfolatosyl)-1,4-dihydro-4-oxo-3-(3-carboxymethyl-2,4-thiazolidinedione5-methylidene) quinoline (R16) []

Compound Description: R16 is a rufloxacin derivative studied for its antitumor activity, particularly against human hepatocellular carcinoma cells. It demonstrated significant apoptotic effects on the SMMC-7721 cell line. []

Relevance: While belonging to a different structural class than [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, R16 exemplifies the exploration of diverse heterocyclic systems for biological activity. Both compounds highlight the potential of incorporating fluorine and oxygen-containing substituents in designing biologically active molecules. []

Overview

The compound [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a derivative of pyridazinone, a class of organic compounds characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Pyridazinones are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound is notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments.

Source

The synthesis and evaluation of pyridazinone derivatives, including the compound in question, have been documented in various scientific studies. Research has highlighted the synthesis of antipyrine/pyridazinone hybrids and their biological evaluations, demonstrating the relevance of these compounds in pharmacology .

Classification

This compound can be classified as:

  • Chemical Class: Pyridazinone
  • Functional Group: Carboxylic acid
  • Substituents: Fluoro and methoxy groups on the phenyl ring
Synthesis Analysis

Methods

The synthesis of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves multi-step organic reactions. A common approach includes:

  1. Formation of Pyridazinone Ring: The initial step often involves reacting hydrazine derivatives with carbonyl compounds to form the pyridazinone structure.
  2. Substitution Reactions: The introduction of substituents such as the fluoro and methoxy groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution techniques.

Technical Details

For example, a typical reaction might involve:

  • Heating a mixture of 2-fluoro-4-methoxyphenyl hydrazine with an appropriate carbonyl compound under acidic conditions to form the pyridazinone core.
  • Subsequent reaction with acetic acid to introduce the acetic acid moiety at the desired position on the pyridazinone structure .
Molecular Structure Analysis

Structure

The molecular structure of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid features:

  • A pyridazinone ring system
  • A 2-fluoro substituent on the phenyl group
  • A methoxy group at the para position relative to the fluorine atom
  • An acetic acid functional group attached to the nitrogen atom of the pyridazine ring.

Data

The molecular formula is C13H12FN2O3C_{13}H_{12}FN_2O_3, and its molecular weight is approximately 270.25 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  • Acid-base Reactions: As a carboxylic acid, it can act as an acid, donating protons in aqueous solutions.
  • Nucleophilic Substitution Reactions: The presence of electron-withdrawing groups like fluorine enhances its reactivity toward nucleophiles.

Technical Details

For instance, when treated with strong bases, it may form salts or undergo hydrolysis reactions that could modify its functional groups .

Mechanism of Action

Process

The mechanism of action for compounds like [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves:

  1. Inhibition of Enzymes: These compounds may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases.
  2. Modulation of Signaling Pathways: They may also interact with signaling pathways that regulate pain and inflammation.

Data

Studies have shown that similar pyridazinone derivatives exhibit significant anti-inflammatory effects in vivo, which could be attributed to their ability to modulate these biological pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally around 150–160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids and bases.
Applications

Scientific Uses

The compound has potential applications in:

  • Pharmaceutical Development: Due to its analgesic and anti-inflammatory properties, it can be explored for developing new medications targeting pain relief.
  • Biological Research: Its mechanism of action can be studied further to understand its effects on various biological systems, potentially leading to new therapeutic approaches for inflammatory diseases .
Introduction to Pyridazinone Derivatives in Medicinal Chemistry

Historical Context of Pyridazinone Scaffolds in Drug Discovery

Pyridazinone (1,2-diazin-6-one) represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone group. Since their first synthesis in the mid-20th century, pyridazinone derivatives have evolved from synthetic curiosities to pharmacologically significant entities. Early research focused on their cardiovascular effects, exemplified by compounds like zardaverine and imazodan—potent phosphodiesterase III (PDE III) inhibitors developed as cardiotonic and antiplatelet agents [3] [10]. The 1990s marked a significant expansion in their therapeutic scope, with researchers exploiting the scaffold’s synthetic versatility to develop ligands for central nervous system (CNS), oncology, and immunology targets. Notably, Takeda Pharmaceuticals' discovery of TAK-063—a pyridazinone-based PDE10A inhibitor (IC₅₀ = 0.30 nM) with >15,000-fold selectivity over other PDEs—highlighted the scaffold’s potential for CNS penetration and high-affinity target engagement [1]. By the 2020s, over 30 pyridazinone-containing candidates entered clinical trials, spanning kinase inhibitors (e.g., ponatinib), anti-inflammatory agents, and antivirals, cementing pyridazinones as a versatile framework in rational drug design [3] [4].

Table 1: Evolution of Key Pyridazinone-Based Pharmaceuticals

EraCompoundTherapeutic ApplicationKey Mechanism/Target
1980–1990sZardaverineAsthma/COPDPDE III/IV Inhibition
1990–2000sImazodanCongestive heart failurePDE III Inhibition
2000–2010sTAK-063Schizophrenia (Phase II)PDE10A Inhibition (IC₅₀ = 0.30 nM)
2010–PresentPonatinibChronic myeloid leukemiaBCR-ABL Kinase Inhibition
2010–PresentDS21360717Solid tumorsFER Kinase Inhibition

Structural and Functional Significance of Fluorinated and Methoxy-Substituted Pyridazinones

The bioactivity of pyridazinones is profoundly modulated by substituents at the C-3 and C-6 positions, with fluorine and methoxy groups emerging as critical pharmacophores. Fluorination, particularly at ortho- or para-positions of pendant aryl rings, enhances several properties:

  • Electron-Withdrawing Effects: Fluorine’s high electronegativity increases ring electrophilicity, improving interactions with electron-rich enzyme pockets (e.g., hydrogen bond acceptance with Gln716 in PDE10A) [1].
  • Metabolic Stability: C-F bonds resist oxidative metabolism, extending half-lives (e.g., fluorinated pyridazinones show reduced clearance in human liver microsomes) [1] [4].
  • Lipophilicity Optimization: Fluorine tunes logP values, enhancing membrane permeability for CNS targets (e.g., brain-to-plasma ratio Kp,brain = 1.64 for TAK-063) [1].

Conversely, methoxy groups (-OCH₃) contribute:

  • Hydrogen Bond Donation/Acceptance: The oxygen atom forms water-mediated bonds with residues like Tyr514 in PDE10A, while the methyl group occupies hydrophobic pockets [1].
  • Stereoelectronic Effects: Methoxy substituents influence the torsional angle of aryl rings, optimizing π-π stacking with phenylalanine residues (e.g., Phe686/Phe719) [1] [7].
  • Solubility Enhancement: Methoxy groups moderately increase aqueous solubility, improving bioavailability [7].

Table 2: Impact of Fluorine and Methoxy Substituents on Pyridazinone Bioactivity

SubstituentRole in Target EngagementPhysicochemical EffectExample Compound Activity
Ortho-FluoroBinds catalytic lysine (e.g., K590 in FES)↑ Lipophilicity (logP +0.3–0.5)FER IC₅₀ = 2.6 nM [5]
Para-MethoxyMediates H-bond with hinge region (e.g., E637 in FES)↑ Solubility / Metabolic stabilityVEGFR-2 IC₅₀ = 60.7 nM [4]
Ortho-MethoxyForces ring coplanarity for π-stacking↓ Unwanted metabolismPDE10A IC₅₀ = 1.4 nM [1]

Rationale for Investigating [3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetic Acid

The target compound, [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, integrates strategically chosen substituents poised to enhance target affinity and drug-like properties:

  • Regioselective Aryl Substitution: The 2-fluoro-4-methoxyphenyl group at C-3 combines fluorine’s electron-withdrawing capability with methoxy’s H-bonding potential. This pairing is designed to engage kinases (e.g., VEGFR-2) or PDEs via simultaneous hydrophobic, hydrogen-bonding, and π-stacking interactions, mirroring the binding mode of clinical candidates like sorafenib [4] [9].
  • Acetic Acid Side Chain: The N-acetic acid moiety at N-1 enhances water solubility and enables further derivatization into prodrugs (e.g., ethyl esters) or amide conjugates for targeted delivery. This carboxylate group also permits salt formation for improved formulation, as seen in related compounds like ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate (CID 51044954) [2] [6].
  • Scaffold Hybridization Potential: This structure serves as a precursor for hybrid molecules, such as valine conjugates (e.g., N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-L-valine), which leverage amino acid transporters for enhanced cellular uptake [6]. Computational studies suggest such derivatives may target aminotransferases or kinases, supporting drug-repurposing opportunities [9].

The compound’s predicted physicochemical profile—molecular weight 290.27 g/mol, moderate logD (−3.2 to 0.43), and polar surface area (89 Ų)—aligns with Lipinski’s criteria for oral bioavailability, making it a compelling candidate for lead optimization in oncology, immunology, or CNS disorders [6] [8].

Properties

CAS Number

1225134-66-6

Product Name

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid

Molecular Formula

C13H11FN2O4

Molecular Weight

278.24 g/mol

InChI

InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)

InChI Key

QXBLODFBZBHAPA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.